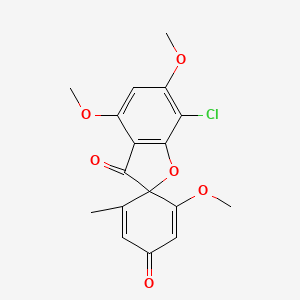
3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate is a complex organic compound that combines a hydroxybutan-2-yl group with a dimethylanilino-substituted benzoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate typically involves the esterification of 3-hydroxybutan-2-ol with 2-(2,3-dimethylanilino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 3-oxobutan-2-yl 2-(2,3-dimethylanilino)benzoate.
Reduction: Formation of 3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(dimethylamino)ethyl 2-(2,3-dimethylanilino)benzoate hydrochloride
- 5-(3-hydroxybutan-2-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione
Uniqueness
3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C19H23NO3/c1-12-8-7-11-17(13(12)2)20-18-10-6-5-9-16(18)19(22)23-15(4)14(3)21/h5-11,14-15,20-21H,1-4H3 |
Clave InChI |
IQASIVZSXNHIIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC(C)C(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)









![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
